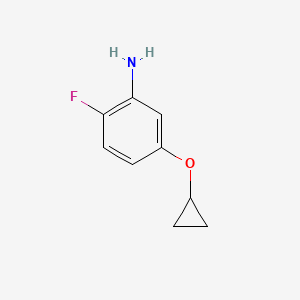

5-Cyclopropoxy-2-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

5-cyclopropyloxy-2-fluoroaniline |

InChI |

InChI=1S/C9H10FNO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |

InChI Key |

JAHSRHPXSSGBFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)F)N |

Origin of Product |

United States |

Contextual Background and Research Significance of 5 Cyclopropoxy 2 Fluoroaniline

Significance of Substituted Anilines in Contemporary Organic Chemistry

Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile precursors in a myriad of synthetic transformations. wisdomlib.org These compounds, which are derivatives of aniline (B41778) modified with various functional groups, are fundamental starting materials for the synthesis of a wide range of important molecules, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgnumberanalytics.com Their utility stems from the reactivity of the amino group, which can be readily transformed into other functionalities, and the influence of substituents on the aromatic ring, which can direct further chemical modifications. wikipedia.org

The ability to introduce diverse substituents onto the aniline ring allows for the fine-tuning of the molecule's electronic and steric properties, which is crucial for designing compounds with specific biological activities or material characteristics. wisdomlib.org For instance, substituted anilines are key components in the synthesis of heterocyclic compounds like benzothiazoles and cinnolines, as well as in the production of azo dyes. wisdomlib.org Various synthetic methods, including multicomponent reactions, have been developed to access anilines with uncommon substitution patterns, further expanding their utility in creating combinatorial libraries for medicinal chemistry and materials science. rsc.orgrsc.org

The Role and Impact of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic compounds has a profound impact on their physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine's presence significantly alters the electronic landscape of an aromatic ring, influencing its reactivity and stability. numberanalytics.comresearchgate.net This has made fluorinated aromatics highly valuable in various fields, particularly in drug development and materials science. numberanalytics.comresearchgate.net

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. nih.govencyclopedia.pubwikipedia.org This can lead to improved pharmacokinetic profiles, such as longer half-lives and increased bioavailability. nih.govwikipedia.org Furthermore, the incorporation of fluorine can modulate a molecule's lipophilicity and its ability to interact with biological targets, often leading to enhanced potency and selectivity. nih.govrsc.org The use of fluorinated building blocks has become a routine strategy in lead optimization for both pharmaceutical and agrochemical products. nih.govresearchgate.net

Structural and Electronic Features of the Cyclopropoxy Moiety

The cyclopropyl (B3062369) group, and by extension the cyclopropoxy moiety, is a unique structural element in organic chemistry that imparts distinct properties to the molecules it is a part of. fiveable.me The three-membered ring is highly strained, with bond angles of approximately 60 degrees, which leads to enhanced reactivity compared to larger cycloalkanes. fiveable.me This strained nature also results in significant π-character in the C-C bonds, giving the cyclopropyl group some properties reminiscent of a double bond. fiveable.me

In medicinal chemistry, the cyclopropyl group is a valuable tool for several reasons. It can act as a rigid scaffold, conformationally constraining a molecule to favor a bioactive conformation. acs.orgiris-biotech.de This rigidity can contribute to a more favorable entropic binding to a target receptor. acs.org The cyclopropyl group can also enhance metabolic stability by replacing more labile groups, such as an N-ethyl group which is susceptible to oxidation. acs.orghyphadiscovery.com Furthermore, its unique electronic properties can be used to modulate a molecule's pKa and lipophilicity, which are important for properties like CNS permeability and plasma clearance. fiveable.meacs.org The frequent appearance of the cyclopropyl ring in approved drugs highlights its importance in drug design. acs.orgscientificupdate.com

Overview of the Chemical Compound 5-Cyclopropoxy-2-fluoroaniline within Advanced Synthetic Methodologies

This compound stands as a prime example of a "building block" in modern organic synthesis, a term used for molecules that serve as key starting materials for the construction of more complex structures. enaminestore.com Its value lies in the combination of the reactive aniline group, the modulating fluorine atom, and the unique cyclopropoxy substituent. This trifecta of functionalities provides chemists with a versatile platform for diversification and the introduction of desirable properties into target molecules.

The synthesis of this compound and its analogs is of significant interest. For instance, related structures like 5-Cyclopropyl-2-fluoroaniline have been synthesized through methods such as palladium-catalyzed cross-coupling reactions. While specific synthesis details for this compound are not extensively documented in the provided search results, the synthesis of similar compounds suggests that it would likely be prepared from commercially available precursors through established synthetic routes.

The application of this compound and its derivatives is anticipated to be in areas where the combined benefits of its constituent parts are sought. This includes the development of new pharmaceutical agents, where the fluorine and cyclopropoxy groups can contribute to improved metabolic stability, potency, and pharmacokinetic profiles. For example, related fluoroaniline (B8554772) derivatives are used in the synthesis of kinase inhibitors for cancer therapy. acs.org The unique electronic and steric properties of this compound make it a valuable tool for medicinal chemists and material scientists exploring novel chemical space.

Synthetic Methodologies for 5 Cyclopropoxy 2 Fluoroaniline

Precursor Design and Strategic Selection for Aniline (B41778) Derivatives

A retrosynthetic analysis presents several plausible pathways:

Late-stage Etherification : This strategy begins with a pre-functionalized fluoroaniline (B8554772) derivative, such as 4-amino-3-fluorophenol. The cyclopropoxy group is then installed in a final step. This approach benefits from the commercial availability of various fluoroaniline precursors.

Late-stage Fluorination : An alternative route involves the synthesis of 3-cyclopropoxyaniline (B7880776) as a key intermediate, followed by regioselective fluorination at the ortho-position to the amino group. This pathway depends on the ability to control the position of the fluorine introduction on an electron-rich aromatic ring.

Nitroarene Reduction Route : A common and versatile strategy in aniline synthesis involves the use of nitroaromatic precursors. acs.org For this target molecule, a precursor like 1-cyclopropoxy-2-fluoro-4-nitrobenzene (B14811083) could be synthesized first. The final step would be the reduction of the nitro group to the desired aniline. This approach is often advantageous as the strongly electron-withdrawing nitro group can facilitate certain reactions, such as Nucleophilic Aromatic Substitution (SNAr) for fluorine or cyclopropoxy group introduction. acs.org

The selection of a specific strategy is often guided by the commercial availability of starting materials, desired scale, and the need to avoid incompatible functional groups during the synthesis. researchgate.net For instance, the synthesis of some aniline derivatives has been achieved from 3-ethynylaniline (B136080) through a series of etherification, addition, and cyclization reactions. researchgate.net

Installation of the Cyclopropoxy Group

The introduction of a cyclopropoxy group onto an aromatic ring is a key transformation in the synthesis of the target molecule. This ether linkage can be formed through several methods, with the choice often depending on the nature of the aromatic substrate.

Etherification Reactions Involving Cyclopropanol (B106826) or Cyclopropyl (B3062369) Halides

The formation of aryl cyclopropyl ethers can be achieved via transition metal-catalyzed cross-coupling reactions. smolecule.com Palladium-catalyzed etherification, a variant of the Buchwald-Hartwig amination, can couple cyclopropanol with aryl halides. smolecule.com Similarly, copper(I)-catalyzed reactions, often referred to as Ullmann condensations, are also employed. These methods are crucial for preserving the strained cyclopropane (B1198618) ring, which can be prone to ring-opening side reactions under harsh conditions. smolecule.com

A typical approach would involve the reaction of a suitably substituted phenol, such as 4-amino-3-fluorophenol, with a cyclopropyl electrophile like cyclopropyl bromide in the presence of a base (Williamson ether synthesis). However, due to the lower reactivity of aryl ethers, catalytic methods are often preferred.

Table 1: Representative Conditions for Aryl Cyclopropyl Ether Synthesis

| Catalyst/Method | Reactants | Typical Conditions | Notes |

|---|---|---|---|

| Palladium-catalyzed Etherification | Aryl Halide + Cyclopropanol | Pd(II) catalyst, ligand, base (e.g., NaH) | Enables coupling under relatively mild conditions. smolecule.com |

| Copper-catalyzed Etherification (Ullmann) | Aryl Halide + Cyclopropanol | Cu(I) catalyst, base, high temperature | A classic method, though sometimes requiring harsh conditions. |

The choice of solvent can significantly impact the efficiency of these cycloetherification reactions. Ethereal solvents like THF or dioxane are often preferred as they can stabilize reactive intermediates and moderate reaction temperatures. smolecule.com

Stereochemical Considerations in Cyclopropoxy Formation

The stereochemistry of the cyclopropoxy group is an important consideration, particularly when substituted cyclopropanols are used as precursors. The formation of the cyclopropane ring itself is often stereospecific. wikipedia.org For example, the addition of a carbene to an alkene via a cheletropic reaction proceeds in a syn manner, meaning a cis-alkene will yield a cis-substituted cyclopropane. wikipedia.org

When organometallic complexes are involved, the stereochemical outcome can be more complex. Studies involving titanium and zirconium have shown that the stereochemistry of cyclopropane formation can proceed with either inversion or retention of configuration at the carbon bound to the metal, depending on the specific reaction mechanism and transition state geometry. nih.gov For instance, Kulinkovich hydroxycyclopropanation proceeds with retention of configuration at the carbon-titanium bond. nih.gov

Once a chiral, substituted cyclopropanol is formed, the subsequent etherification reaction to form the aryl cyclopropyl ether generally proceeds with retention of configuration at the stereocenter, as the C-O bond of the alcohol is typically not broken.

Introduction of the Fluorine Atom

The incorporation of a fluorine atom onto the aromatic ring can be accomplished via either electrophilic or nucleophilic strategies, depending on the chosen synthetic route and the electronic nature of the precursor.

Electrophilic Fluorination Strategies on Aromatic Substrates

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F+"). wikipedia.org This method would be applicable if the precursor is a cyclopropoxy aniline. The reaction involves the transfer of a fluorine atom to the substrate, forming the fluorinated product. numberanalytics.com

A variety of N-F reagents have been developed for this purpose, as they are generally more stable, safe, and economical than alternatives like elemental fluorine. wikipedia.org These reagents work by having electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom and enhances its electrophilicity. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Common Name/Acronym | Characteristics | Applications |

|---|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | A stable, versatile, and widely used F+ source. numberanalytics.comalfa-chemistry.com | Fluorination of electron-rich aromatics, enol ethers, and alkenes. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | An economical, stable, and highly electrophilic reagent soluble in many organic solvents. wikipedia.orgalfa-chemistry.com | Effective for fluorinating aromatic compounds, often with high yields and selectivity. numberanalytics.comalfa-chemistry.com |

The primary challenge in the electrophilic fluorination of a substituted aniline like 3-cyclopropoxyaniline would be controlling the regioselectivity. Both the amino and cyclopropoxy groups are ortho-, para-directing, and activating. Therefore, a mixture of products could be formed, requiring careful optimization of reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-F bonds, especially on electron-poor aromatic rings. researchgate.netmasterorganicchemistry.com In the context of synthesizing 5-Cyclopropoxy-2-fluoroaniline, a plausible SNAr strategy would involve reacting a precursor with a fluoride (B91410) source. However, a more common SNAr approach involves displacing a leaving group with a nucleophile, where fluorine itself can act as the leaving group. masterorganicchemistry.com

The mechanism proceeds in two steps: addition of the nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.comcore.ac.uk The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.com

For example, one could envision a synthesis starting with 1,2,4-trifluorobenzene (B1293510) or 2,4-difluoronitrobenzene. Reaction with sodium cyclopropoxide would lead to the displacement of the fluorine atom at the 4-position (para to the nitro group). Subsequent reduction of the nitro group would then yield the target aniline. This approach benefits from the well-defined regioselectivity often observed in SNAr reactions. core.ac.ukmdpi.com Recent advances have also shown that SNAr reactions can be performed on unactivated fluoroarenes through photoredox catalysis. researchgate.net

Formation of the Aniline Moiety

The introduction of the aniline functional group is a critical phase in the synthesis of this compound. The two principal strategies employed are the reduction of a corresponding nitro compound and the direct formation of the carbon-nitrogen bond via cross-coupling reactions.

Reduction of Nitro Precursors to Amino Groups

A common and well-established method for forming the aniline group is through the reduction of a nitro precursor, namely 4-cyclopropoxy-1-fluoro-2-nitrobenzene. This transformation can be accomplished using various reducing systems, each with its own set of advantages regarding chemoselectivity, cost, and environmental impact. organic-chemistry.org

Catalytic hydrogenation is a frequently used method, often employing catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Another effective system is the use of iron powder in an acidic medium, such as acetic or hydrochloric acid. google.com This method is particularly noteworthy for its potential regioselectivity. For instance, in related dinitro compounds like 2,4-dinitrofluorobenzene, treatment with iron powder in the presence of an acid can selectively reduce the nitro group at the 2-position. google.com This selectivity is crucial for ensuring the correct isomer is formed.

Modern methods for nitro group reduction offer mild conditions and high functional group tolerance. organic-chemistry.org For example, metal-free reductions using reagents like tetrahydroxydiboron (B82485) in water have been developed, which tolerate sensitive groups like halogens. organic-chemistry.org Other systems, such as an Iron/Calcium Chloride (Fe/CaCl₂) combination for catalytic transfer hydrogenation, also show excellent chemoselectivity, leaving halides and other functional groups intact. organic-chemistry.org The choice of reductant is critical to avoid unwanted side reactions, such as the cleavage of the cyclopropoxy ether or defluorination.

| Reducing System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (Pd/C) | H₂ (50 psi), Ethanol (B145695), 25°C | Common industrial method, high efficiency. | |

| Iron/Acid | Fe powder, Acetic Acid/Ethanol, Reflux | Cost-effective, potential for regioselectivity. | google.com |

| Tetrahydroxydiboron | Water, Room Temperature | Metal-free, tolerates sensitive functional groups. | organic-chemistry.org |

| Fe/CaCl₂ | Ethanol/Water, Reflux | High chemoselectivity for various functional groups. | organic-chemistry.org |

| Samarium/Methanol (B129727) (Electrocatalytic) | SmCl₃, MeOH, Room Temp., Undivided Cell | Mild, chemoselective, tolerates reducible groups. | researchgate.net |

Buchwald–Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination represents a powerful, modern alternative for forming the aryl C-N bond. jk-sci.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a strong base. jk-sci.comorganic-chemistry.org For the synthesis of this compound, this would conceptually involve coupling 5-cyclopropoxy-2-fluoro-iodobenzene or -bromobenzene with an ammonia (B1221849) equivalent.

The reaction mechanism proceeds via the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the aniline product and regenerate the Pd(0) catalyst. jk-sci.com The success of the reaction is highly dependent on the choice of ligand, base, and solvent. jk-sci.comsigmaaldrich.com

Ligands : Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting the reaction. Examples include XPhos, BINAP, and DPPF. jk-sci.comtcichemicals.com

Bases : Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used to facilitate the deprotonation of the amine. jk-sci.comsigmaaldrich.com

Solvents : Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. jk-sci.com

Recent advancements have led to the development of highly efficient palladium precatalysts that generate the active LPd(0) species cleanly and quantitatively, improving reaction outcomes for complex substrates. sigmaaldrich.com Photoredox catalysis has also emerged as a milder, alternative energy source for aryl aminations. vapourtec.com

Total Synthesis Approaches to this compound

Convergent and Linear Synthesis Strategies

For a relatively small molecule like this compound, a purely convergent approach is less common, but the principles can be applied. A typical linear synthesis might start from a commercially available material like 4-fluoro-2-nitrophenol (B1295195). The synthesis would proceed sequentially:

Etherification : Reaction of 4-fluoro-2-nitrophenol with a cyclopropyl halide or related reagent to form the cyclopropoxy ether.

Reduction : Conversion of the nitro group to the amine to yield the final product.

A more convergent-style approach might involve the separate synthesis of a key intermediate. For example, one could prepare a cyclopropoxy-benzene fragment and then introduce the fluoro and amino functionalities. However, the most practical syntheses for this target tend to follow a more linear path due to the molecule's structure.

Chemo- and Regioselectivity in Multi-Step Synthesis

Achieving high chemo- and regioselectivity is paramount in any multi-step synthesis to avoid the formation of undesired isomers and byproducts, which would complicate purification and lower yields.

Regioselectivity refers to the control of reaction position. A key example in a potential synthesis of this compound arises if starting from 2,4-dinitrofluorobenzene. A selective reduction of the nitro group at the 2-position is required, while leaving the nitro group at the 4-position (which would become the 5-position in the final aniline) intact for a later step or for removal. The use of specific reagents, like iron in acid, has been shown to favor the reduction of the nitro group ortho to the fluorine atom. google.com

Chemoselectivity is the selective reaction of one functional group in the presence of others. During the synthesis, the molecule contains a fluoro group, a cyclopropoxy ether, and either a nitro or amino group. Each synthetic step must be chosen carefully to be compatible with the existing functionalities. scispace.com

When reducing the nitro group, the chosen method must not reduce or cleave the aryl-fluorine bond or the cyclopropoxy ether. Catalytic hydrogenation or metal/acid reductions are generally chemoselective under controlled conditions. organic-chemistry.org

If installing the cyclopropoxy group via a Williamson ether synthesis on a nitrophenol precursor, the conditions must not trigger nucleophilic aromatic substitution of the fluorine atom.

Careful selection of catalysts, reagents, and reaction conditions is essential to navigate these selectivity challenges successfully. scispace.comuni-muenchen.de

Optimization of Reaction Conditions and Process Efficiency

To move a synthesis from a laboratory curiosity to a practical procedure, optimization of reaction conditions is essential. This process aims to maximize the yield and purity of the product while minimizing reaction time, cost, and waste. researchgate.netfrontiersin.org For the synthesis of this compound, key steps that would benefit from optimization include the formation of the cyclopropoxy ether and the reduction of the nitro group.

Optimization typically involves the systematic screening of several parameters: sigmaaldrich.com

Catalyst and Ligand : In cross-coupling reactions, screening different palladium sources and phosphine ligands can dramatically affect efficiency. sigmaaldrich.com

Solvent : The polarity and boiling point of the solvent can influence reaction rates and solubility of reagents.

Base : The strength and nature of the base are critical in reactions like ether synthesis and Buchwald-Hartwig amination.

Temperature and Concentration : These variables are adjusted to find a balance between a reasonable reaction rate and the prevention of side reactions. researchgate.net

The following table illustrates a hypothetical optimization study for the etherification of 4-fluoro-2-nitrophenol with a cyclopropyl halide (Cyclopropyl-X) to form the key intermediate.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone (B3395972) | 60 | 12 | 65 |

| 2 | Cs₂CO₃ | DMF | 80 | 6 | 88 |

| 3 | NaH | THF | 65 | 8 | 92 |

| 4 | NaOt-Bu | Dioxane | 100 | 4 | 75 (with byproducts) |

| 5 | NaH | DMF | 65 | 4 | 95 |

This table is a representative example of an optimization process and does not reflect actual experimental data.

Through such systematic studies, a robust and efficient process can be developed, ensuring the synthesis is scalable and economically viable. frontiersin.orgnih.gov

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical in both stages of the proposed synthesis, directly impacting reaction rates, yields, and the formation of byproducts.

For the initial etherification step , polar aprotic solvents are generally preferred. These solvents can effectively dissolve the reactants while not participating in the reaction. Their high polarity helps to solvate the base's cation, thereby liberating the phenoxide nucleophile for the reaction. Typical Williamson reactions are conducted at temperatures ranging from 50 to 100 °C, which is necessary to provide sufficient energy for the reaction to proceed in a reasonable timeframe, typically 1 to 8 hours wikipedia.org. In more demanding Ullmann-type couplings, higher temperatures, sometimes up to 120 °C or more, may be required, and solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly employed due to their high boiling points and ability to facilitate such reactions wikipedia.orgmdpi.com.

The subsequent nitro group reduction step allows for a different set of solvent and temperature conditions. Catalytic hydrogenation is frequently performed in protic solvents such as ethanol or methanol at room temperature and pressure, although elevated pressures of hydrogen can accelerate the transformation. Chemical reduction using metals like iron in acetic acid often requires heating to reflux to ensure the reaction goes to completion. The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst is also effective and is typically carried out in aqueous or alcoholic solutions at ambient temperature (25 °C) nih.gov.

| Synthetic Step | Plausible Solvents | Typical Temperature Range | Rationale & References |

|---|---|---|---|

| Etherification (Williamson/Ullmann) | Acetonitrile, DMF, DMSO | 50 - 120 °C | Polar aprotic solvents enhance nucleophilicity; elevated temperature overcomes activation energy. wikipedia.orgwikipedia.orgmdpi.com |

| Nitro Reduction | Ethanol, Methanol, Water, Acetic Acid | 25 - 100 °C | Solvents must be compatible with the chosen reducing agent and catalyst system. nih.govrsc.org |

Catalyst Selection and Loading

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

In the context of the etherification step , if the cyclopropyl source is a relatively unreactive halide, a copper-catalyzed Ullmann condensation is often necessary wikipedia.org. In these reactions, a copper(I) source, such as copper(I) iodide (CuI), is used. The reaction can be accelerated by the addition of a ligand, like 1,10-phenanthroline, which stabilizes the copper intermediates in the catalytic cycle wikipedia.org. For the classic Williamson ether synthesis with a more reactive electrophile like cyclopropyl tosylate, a catalyst may not be required wikipedia.orgmasterorganicchemistry.com.

For the reduction of the nitro group , several catalytic systems are available. The most common laboratory method is catalytic hydrogenation using a noble metal catalyst. Palladium on carbon (Pd/C) is highly effective for this transformation. Alternatives aimed at reducing cost include catalysts based on nickel, such as Ni-Cu alloys, which have shown high activity nih.gov. Chemical reduction can also be achieved using stoichiometric amounts of a metal reductant, such as iron powder or tin(II) chloride, in an acidic medium. These methods avoid the need for specialized hydrogenation equipment orientjchem.org.

| Synthetic Step | Catalyst System | Typical Loading | Function & References |

|---|---|---|---|

| Etherification (Ullmann) | CuI / Ligand (e.g., 1,10-phenanthroline) | Catalytic (e.g., 10 mol%) | Facilitates C-O bond formation via a copper-mediated cycle. wikipedia.org |

| Nitro Reduction | Pd/C with H₂ (or transfer agent) | Catalytic (e.g., 5% w/w) | Heterogeneous catalyst for hydrogenation of the nitro group. nih.gov |

| Fe powder / Acetic Acid | Stoichiometric | Metal reductant in acidic media. orientjchem.org |

Yield Enhancement and Purity Considerations

Maximizing the yield of a target compound while ensuring its high purity are the ultimate goals of synthetic optimization.

To enhance the yield of the etherification , several factors can be fine-tuned. The choice of base is important; while potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective as its greater solubility and the "softer" nature of the cesium cation can lead to a more reactive phenoxide, improving reaction rates and yields mdpi.com. The leaving group on the cyclopropyl reactant is also critical; halides like bromide and iodide, or sulfonate esters like tosylate, are excellent leaving groups that facilitate the Sₙ2 reaction masterorganicchemistry.com.

For the nitro reduction step , yield enhancement is primarily concerned with achieving complete conversion while preventing side reactions. Catalytic hydrogenation is often a very "clean" reaction that provides high yields of the desired aniline with minimal byproducts. When using metal reductants like iron, the reaction must be driven to completion, and the subsequent workup must be performed carefully to neutralize the acid and remove metal salts, which can otherwise contaminate the product.

Achieving high purity of the final this compound product involves standard laboratory purification techniques. After the reduction step, an aqueous workup is performed. The basic aniline product can be separated from non-basic impurities by performing an acid-base extraction. The crude product can then be purified further by vacuum distillation or column chromatography on silica (B1680970) gel to remove any closely related impurities, ensuring a high degree of purity in the final isolated product.

Sustainable Synthesis Practices and Green Chemistry Principles in Aniline Preparation

The preparation of anilines, a cornerstone of the chemical industry, is increasingly being examined through the lens of green chemistry and sustainability. The goal is to develop methods that are safer, more efficient, and have a lower environmental impact.

Key principles of green chemistry are highly relevant to aniline synthesis:

Safer Solvents and Reaction Conditions: A significant focus is on replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Research has demonstrated the feasibility of conducting certain aniline syntheses, such as alkylation reactions, in water, which eliminates the need for organic solvents entirely [from first search result 4]. Similarly, reductions of nitroarenes can often be performed in water or ethanol nih.govrsc.orgorientjchem.org.

Catalysis: The use of catalysts is inherently a green practice as it allows for reactions to occur with less energy input and can be used in small amounts. The development of highly active catalysts for nitro group reduction avoids the use of stoichiometric metal reductants like iron or tin, which generate large amounts of metal waste. Modern research focuses on creating catalysts from earth-abundant, less toxic metals like iron or copper/nickel alloys as alternatives to expensive and rare noble metals like palladium or platinum nih.gov.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Additive reactions, such as the catalytic hydrogenation of a nitro group to an amine, have excellent atom economy. In contrast, substitution reactions often generate stoichiometric amounts of salt byproducts that must be disposed of.

By integrating these principles, the synthesis of anilines and their derivatives can be shifted towards more sustainable practices that benefit both the economy and the environment. avantorsciences.com

Reactivity and Reaction Mechanisms of 5 Cyclopropoxy 2 Fluoroaniline

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a primary site for reactions with electrophiles.

The amino group of anilines readily undergoes acylation with reagents like acyl chlorides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amino group or for synthesizing biologically active molecules. For 5-Cyclopropoxy-2-fluoroaniline, these reactions are expected to proceed efficiently in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

The general mechanism involves the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center, followed by elimination of a leaving group.

Table 1: Representative Acylation and Sulfonylation Reactions The following table is illustrative and represents expected reactions, as specific experimental data for this compound is limited.

| Reaction Type | Electrophilic Reagent | Base | Expected Product |

|---|---|---|---|

| Acetylation | Acetyl chloride (CH₃COCl) | Pyridine | N-(5-Cyclopropoxy-2-fluorophenyl)acetamide |

| Benzoylation | Benzoyl chloride (C₆H₅COCl) | Triethylamine | N-(5-Cyclopropoxy-2-fluorophenyl)benzamide |

| Tosylation | p-Toluenesulfonyl chloride | Pyridine | N-(5-Cyclopropoxy-2-fluorophenyl)-4-methylbenzenesulfonamide |

While direct N-alkylation of anilines can be challenging due to potential over-alkylation, modern cross-coupling methods have enabled efficient N-arylation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming carbon-nitrogen bonds. wikipedia.org In this context, this compound would act as the amine coupling partner with an aryl halide or triflate. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nlnih.gov

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org

Primary aromatic amines like this compound are expected to react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) to form a stable arenediazonium salt. nih.gov This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.

Key transformations of the diazonium salt include:

The Sandmeyer Reaction : This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. The mechanism is thought to involve a radical-nucleophilic aromatic substitution pathway. nih.gov

The Balz-Schiemann Reaction : This reaction is used to introduce a fluorine atom onto the aromatic ring. The isolated diazonium tetrafluoroborate salt is heated, leading to the thermal decomposition that produces the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. beilstein-journals.orgmdpi.com

Replacement by Hydroxyl : Warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group (-OH), forming a phenol.

Replacement by Iodine : Reaction with potassium iodide (KI) solution introduces an iodine atom onto the ring.

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aromatic Ring

The substituents on the benzene (B151609) ring dictate the position of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

The directing effects of the existing substituents on the ring of this compound are as follows:

Amino group (-NH₂) : A very strong activating group and an ortho, para-director.

Cyclopropoxy group (-O-c-Pr) : An alkoxy group, which is a strong activating group and an ortho, para-director.

Fluorine atom (-F) : A weakly deactivating group due to its strong inductive electron-withdrawing effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance.

The positions on the ring relative to the amino group are C3 (meta), C4 (para), and C6 (ortho). The powerful activating and directing influence of the amino group is expected to dominate. Therefore, electrophilic substitution should be strongly directed to the positions ortho and para to it, which are positions 4 and 6.

Position 4 : This position is para to the strongly activating amino group and ortho to the activating cyclopropoxy group.

Position 6 : This position is ortho to the strongly activating amino group and ortho to the fluorine atom.

Given that the amino group is the most powerful activating group, substitution is overwhelmingly favored at positions 4 and 6. The precise ratio of substitution would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent cyclopropoxy group potentially disfavoring substitution at position 4 to some extent compared to position 6.

While specific studies on this compound are not available, the principles of electrophilic aromatic substitution on highly activated anilines provide a clear prediction.

Halogenation : Direct halogenation (e.g., with Br₂ in a polar solvent) of highly activated anilines is often difficult to control and can lead to polysubstitution. To achieve selective monohalogenation, the reactivity of the amino group is typically moderated by converting it to an amide (e.g., an acetanilide) first. Following halogenation, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. Based on the regioselectivity analysis, halogenation would be expected to occur at position 4 or 6.

Nitration : Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids is generally avoided. The strongly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director. Furthermore, the strong oxidizing nature of nitric acid can lead to degradation of the ring. Therefore, as with halogenation, the standard procedure involves protecting the amino group as an acetamide before nitration, followed by deprotection. The nitration of the corresponding acetamide would be expected to yield a mixture of 4-nitro and 6-nitro substituted products.

Table 2: Predicted Products of Electrophilic Aromatic Substitution This table presents predicted major products based on directing group effects, as specific experimental data for this compound is limited.

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) |

|---|---|---|

| Bromination (on protected amide) | Br₂, CH₃COOH | 4-Bromo-5-cyclopropoxy-2-fluoro-N-acetyl-aniline and 6-Bromo-5-cyclopropoxy-2-fluoro-N-acetyl-aniline |

Nucleophilic Aromatic Substitution (SNAr) Involving the Fluorine Atom

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides. In the context of this compound, the reaction is centered on the displacement of the fluorine atom by a nucleophile. The classical SNAr mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate nih.gov. The feasibility and rate of this reaction are profoundly influenced by the nature of the substituents on the aromatic ring and the identity of the leaving group.

Role of Activating Groups and Leaving Group Abilities

Typically, SNAr reactions are accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate youtube.com. In this compound, however, both the amino (-NH2) and cyclopropoxy (-O-cPr) groups are electron-donating. This electronic profile renders the compound relatively unreactive towards traditional, uncatalyzed SNAr reactions, which thrive on electron-deficient aromatic systems.

Despite the strong carbon-fluorine bond (bond energy ~126 kcal/mol), fluorine is an exceptionally effective leaving group in SNAr reactions nih.gov. Its high electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This initial attack is often the rate-determining step, and fluorine's ability to facilitate it makes it a better leaving group in this context than heavier halogens like chlorine or bromine evitachem.com. For instance, in some systems, fluorine has been shown to accelerate NAS rates by over 3000-fold compared to iodine evitachem.com.

Catalytic SNAr Transformations

Given the electron-rich nature of this compound, modern catalytic methods are essential to facilitate SNAr reactions by overcoming the high activation energy. Several advanced strategies have been developed to activate otherwise unreactive fluoroarenes.

Organic Superbase Catalysis : Recent studies have shown that organic superbases, such as t-Bu-P4, can efficiently catalyze concerted SNAr reactions of aryl fluorides, irrespective of their electronic nature nih.gov. This approach avoids the formation of a traditional Meisenheimer intermediate and proceeds through a single transition state, allowing for the functionalization of electron-rich substrates nih.gov.

Transition Metal Catalysis : Ruthenium complexes can catalyze the SNAr of non-activated fluoroarenes with amines. The mechanism involves the formation of an η6-arene complex, where the metal acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack semanticscholar.org.

Photoredox Catalysis : Organic photoredox catalysis offers a mild and operationally simple method for the nucleophilic defluorination of unactivated fluoroarenes nih.gov. In this process, a photocatalyst, upon light absorption, facilitates a single-electron transfer from the fluoroarene, generating a radical cation. This intermediate is significantly more electrophilic and readily undergoes nucleophilic attack.

These catalytic approaches enable the substitution of the fluorine atom in electron-rich systems like this compound with a variety of nucleophiles, including azoles, amines, and carboxylic acids nih.gov.

| Catalytic System | Mechanism | Substrate Scope | Typical Conditions | Advantages |

| Organic Superbases | Concerted SNAr via a single transition state nih.gov | Electron-rich and electron-neutral aryl fluorides nih.gov | t-Bu-P4, various nucleophiles, elevated temperatures nih.gov | Avoids Meisenheimer intermediate, good functional group tolerance nih.gov |

| Ruthenium Catalysis | Activation via η6-arene complex formation semanticscholar.org | Non-activated fluoroarenes semanticscholar.org | Ru catalyst, secondary amines semanticscholar.org | Metal acts as a strong activating group |

| Organic Photoredox | Cation radical-accelerated substitution nih.gov | Electron-neutral and unactivated fluoroarenes nih.gov | Organic photocatalyst, light irradiation, various nucleophiles nih.gov | Mild conditions, operationally simple |

Reactivity of the Cyclopropoxy Moiety

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain, which serves as a thermodynamic driving force for ring-opening reactions nih.gov. These reactions can proceed through various mechanisms, including acid-catalyzed, metal-mediated, or radical pathways.

For aryl cyclopropanes, Brønsted acids can catalyze arylative ring-opening, particularly in polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP) nih.govresearchgate.net. This transformation can proceed via an SN1-type mechanism where protonation leads to a carbocation intermediate, which is then trapped by a nucleophile nih.gov. While the cyclopropoxy group involves an ether linkage, similar acid-catalyzed C-C bond cleavage of the cyclopropane ring remains a potential reaction pathway under harsh acidic conditions nih.gov. Radical-mediated reactions also provide a route to ring-opening. For instance, the addition of a radical to an activated cyclopropane can induce ring cleavage to form a more stable, open-chain radical intermediate beilstein-journals.org.

Rearrangement Reactions

Ring-opening of the cyclopropyl (B3062369) group can be followed by skeletal rearrangements, driven by the formation of more stable intermediates. The generation of a carbocation from the cyclopropyl ring can initiate a cascade of rearrangements acs.org. For example, studies on related strained bicyclic systems have shown that ring strain can govern the competition between direct product formation and rearrangement pathways acs.org. While specific rearrangement reactions for the cyclopropoxy group of this compound are not extensively documented, the principles of carbocation chemistry suggest that if the ring were to open, subsequent hydride or alkyl shifts could occur to yield thermodynamically favored products.

Influence of Ring Strain on Cyclopropoxy Reactivity

The reactivity of the cyclopropoxy group is fundamentally rooted in the strain inherent to the three-membered ring. This strain arises from two main sources:

Angle Strain : The internal C-C-C bond angles of cyclopropane are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This severe angle strain weakens the C-C bonds relative to those in acyclic alkanes libretexts.org.

Torsional Strain : The C-H bonds on adjacent carbon atoms in cyclopropane are fully eclipsed, leading to substantial torsional strain libretexts.org.

This combination of angle and torsional strain results in a high internal energy (over 100 kJ/mol) nih.gov. Consequently, reactions that lead to the opening of the cyclopropane ring are thermodynamically favorable as they relieve this strain nih.govmdpi.com. This stored energy makes the C-C bonds of the ring susceptible to cleavage by a range of reagents, including electrophiles, nucleophiles, radicals, and transition metals, defining the core reactivity of the cyclopropoxy moiety nih.govnih.govresearchgate.net.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, these transformations typically require prior modification, such as the introduction of a halide (e.g., bromine or iodine) ortho or para to the amine, to serve as a handle for cross-coupling. Alternatively, the aniline (B41778) itself can participate in C-N bond-forming reactions or direct C-H activation, while the C-F bond presents a target for specific activation under more forcing conditions.

Palladium catalysis is a cornerstone of cross-coupling chemistry, facilitating the synthesis of complex molecular architectures from readily available precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups. For a derivative of this compound, such as its bromo- or iodo-substituted counterpart, a Suzuki coupling could be employed to introduce various aryl, heteroaryl, or alkyl groups.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.

Transmetalation: A base activates the organoboron reagent, facilitating the transfer of the organic group to the palladium center.

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The table below illustrates typical conditions for Suzuki-Miyaura reactions involving functionalized aryl halides, which are analogous to halogenated derivatives of this compound.

| Aryl Halide Substrate | Boronic Acid Partner | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~90% nih.gov |

| 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | 85% beilstein-journals.org |

| ortho-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 91% mdpi.com |

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. researchgate.net It is typically co-catalyzed by palladium and copper salts. researchgate.net The reaction proceeds under mild, often room-temperature, conditions with a base such as an amine. researchgate.netnih.gov

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl halide to the Pd(0) species.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. researchgate.net This species then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step yields the arylated alkyne product and regenerates the Pd(0) catalyst. researchgate.net

For a halogenated derivative of this compound, the Sonogashira coupling would allow for the direct introduction of an alkynyl moiety, a versatile functional group for further synthetic transformations.

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant synthetic challenge. beilstein-journals.org However, nickel catalysts have emerged as powerful tools for the functionalization of typically inert aryl fluorides. acs.org These reactions provide a direct method for transforming the C-F bond of this compound into other functional groups.

Nickel-catalyzed cross-couplings of aryl fluorides can be achieved with a variety of nucleophilic partners, including organozinc reagents, arylboronic acids, and other aryl halides. beilstein-journals.orgnih.govorganic-chemistry.orgresearchgate.net The success of these transformations often relies on the use of electron-rich ligands, such as trialkylphosphines (e.g., PCy₃), which facilitate the oxidative addition of the strong C-F bond to the Ni(0) center. organic-chemistry.org

A proposed mechanism involves:

Generation of an active Ni(0) species.

Oxidative addition of the aryl fluoride to the Ni(0) center, cleaving the C-F bond to form an Aryl-Ni(II)-F complex.

Transmetalation with the coupling partner (e.g., an organozinc or organoboron reagent).

Reductive elimination to form the new C-C bond and regenerate the active nickel catalyst.

The table below summarizes representative examples of nickel-catalyzed C-F bond activation.

| Aryl Fluoride Substrate | Coupling Partner | Nickel Catalyst/Ligand | Additive/Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Fluoroanisole | PhZnCl | Ni(PCy₃)₂Cl₂ | LiCl | THF | 4-Methoxybiphenyl nih.govorganic-chemistry.org |

| 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ / PPh₃ | K₃PO₄ | Dioxane | 2-Phenylbenzofuran beilstein-journals.orgnih.gov |

| 1-Fluoronaphthalene | 4-Bromotoluene | NiCl₂(dppp) / Mg | TMSCl | THF | 4-Methyl-1-phenylnaphthalene researchgate.net |

The ability to selectively activate C-F bonds offers a powerful strategy for the late-stage functionalization of complex molecules like this compound. beilstein-journals.org

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) events, enabling a wide range of chemical transformations under exceptionally mild conditions. acs.org In aniline chemistry, photoredox catalysts, often based on ruthenium or iridium complexes, can oxidize the aniline nitrogen to generate a highly reactive amine radical cation. beilstein-journals.orgacs.org

The general mechanism proceeds as follows:

A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

The excited photocatalyst engages in an SET process with the aniline derivative. In an oxidative quenching cycle, the excited catalyst accepts an electron from the aniline, generating an aniline radical cation and the reduced form of the catalyst (PC⁻).

The aniline radical cation can then undergo further reactions, such as deprotonation to form an α-amino radical.

This α-amino radical can participate in various bond-forming reactions, for instance, addition to Michael acceptors. beilstein-journals.org

The catalytic cycle is closed by the reduced photocatalyst (PC⁻) being re-oxidized to its ground state by a sacrificial electron acceptor.

This methodology allows for the functionalization of C-H bonds adjacent to the nitrogen atom in aniline derivatives, a transformation that is challenging to achieve with traditional methods. nih.gov For this compound, this could enable alkylation or other modifications at a carbon atom of a potential N-alkyl substituent.

Radical Reactions Involving this compound

Radical reactions offer unique pathways for bond formation by involving open-shell intermediates. For anilines, these reactions often center on the generation of nitrogen-centered radicals.

Nitrogen-centered radicals, such as aminyl radicals or aminium radical cations, can be generated from aniline precursors through several methods. acs.orgscripps.edu

Oxidation: Single-electron oxidation, as seen in photoredox catalysis, is a common method. acs.orgnih.gov Metal salts can also facilitate this process. nih.gov

Homolytic Cleavage: Photochemical or thermal cleavage of a weak N-X bond (where X can be H, halogen, N, O, etc.) can generate aminyl radicals. acs.orgnih.gov

Hydrogen Atom Abstraction: Reaction with highly reactive radical species can abstract a hydrogen atom from the N-H bond of the aniline.

Once formed from a molecule like this compound, these radical intermediates can undergo several subsequent reactions:

Dimerization: Primary anilines can undergo oxidative coupling to form azo compounds. nih.gov

Intramolecular Cyclization: If an appropriate radical acceptor (like an alkene) is present within the molecule, an intramolecular cyclization can occur.

Intermolecular Addition: The radical can add to external π-systems, such as alkenes or arenes. nih.gov

Hydrogen Atom Transfer: The radical can abstract a hydrogen atom from a donor molecule, leading to the termination of a radical chain.

The specific pathway taken depends on the reaction conditions and the structure of the aniline derivative. nih.gov

Cyclopropanation is the formation of a cyclopropane ring. While many methods involve carbenes or carbenoids, radical-based strategies provide an alternative pathway with distinct reactivity and functional group tolerance. nih.govnih.gov Stereoselective control in these reactions is a key objective.

One modern approach involves a radical/polar crossover mechanism, often initiated by photoredox catalysis. nih.govresearchgate.net This process can be described by the following general steps:

A photocatalyst generates a radical from a suitable precursor.

This radical undergoes a Giese-type addition to an olefinic substrate. nih.gov

The resulting alkyl radical is then reduced via a second single-electron transfer (SET) from the reduced photocatalyst to form an anion. nih.gov

This anion undergoes an intramolecular nucleophilic substitution (anionic 3-exo-tet ring closure) to displace a leaving group, thereby forming the cyclopropane ring. nih.govnih.gov

While this describes a general method for forming cyclopropanes, the principles could be applied in the synthesis of complex molecules containing a cyclopropoxy group, such as this compound. The stereoselectivity of such reactions can be influenced by chiral catalysts or auxiliaries, guiding the approach of the radical to the olefin or controlling the conformation during the ring-closing step. rochester.eduunl.pt

Derivatization and Functionalization Strategies Based on 5 Cyclopropoxy 2 Fluoroaniline

Synthesis of Novel Substituted Anilines and Amines

The inherent reactivity of the aniline (B41778) moiety in 5-Cyclopropoxy-2-fluoroaniline facilitates the synthesis of a diverse range of substituted anilines and amines. Standard transformations such as N-alkylation, N-acylation, and sulfonylation can be readily employed to introduce a variety of functional groups. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can yield secondary and tertiary amines. Acylation with acid chlorides or anhydrides produces the corresponding amides, while reaction with sulfonyl chlorides affords sulfonamides. These reactions provide a straightforward means to modify the electronic and steric properties of the parent molecule, which can be crucial for modulating biological activity or material characteristics.

A facile method for the synthesis of meta-substituted arylamines has been developed through a three-component cyclo-condensation/aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org This approach offers a practical route to various anilines from readily available starting materials. rsc.org

For example, the reaction of this compound with various electrophiles can lead to a library of novel aniline derivatives.

Table 1: Examples of Substituted Anilines Derived from this compound

| Reagent | Product Structure | Reaction Type |

| Acetyl chloride | N-(5-cyclopropoxy-2-fluorophenyl)acetamide | Acylation |

| Benzyl bromide | N-benzyl-5-cyclopropoxy-2-fluoroaniline | Alkylation |

| Benzenesulfonyl chloride | N-(5-cyclopropoxy-2-fluorophenyl)benzenesulfonamide | Sulfonylation |

| Cyclohexanone/NaBH(OAc)₃ | N-cyclohexyl-5-cyclopropoxy-2-fluoroaniline | Reductive Amination |

Construction of Fused Heterocyclic Systems

The aniline and fluoro-substituted benzene (B151609) ring of this compound are ideal precursors for the construction of various fused heterocyclic systems, which are prevalent motifs in pharmaceuticals and functional materials. frontiersin.orgmdpi.commdpi.com

Quinolines, a significant class of nitrogen-containing heterocycles, can be synthesized from this compound through various classical and modern annulation strategies. frontiersin.orgmdpi.commdpi.com The Combes, Doebner-von Miller, and Friedländer syntheses are well-established methods that can be adapted for this purpose. For example, the reaction of this compound with α,β-unsaturated aldehydes or ketones under acidic conditions can yield substituted quinolines.

Recent advancements in synthetic methodology, such as transition-metal-catalyzed C-H activation and annulation reactions, offer more efficient and regioselective routes to quinoline (B57606) derivatives. mdpi.com For instance, a rhodium-catalyzed reaction could couple this compound with an alkyne to construct the quinoline core in a single step. mdpi.com The fluorine substituent can influence the regioselectivity of these cyclization reactions and can also serve as a handle for further functionalization. researchgate.netmdpi.com

A series of new fluorinated quinoline analogs were synthesized using 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials. mdpi.com

Table 2: Representative Quinoline Synthesis Strategies

| Reaction Name | Reagents | Product Type |

| Combes Synthesis | β-Diketone | 2,4-Disubstituted quinoline |

| Doebner-von Miller | α,β-Unsaturated aldehyde | Substituted quinoline |

| Friedländer Annulation | α-Methylene ketone | 2,3-Disubstituted quinoline |

| Palladium-catalyzed Annulation | Alkyne, oxidant | Substituted quinoline |

The amino group of this compound is a key functional handle for the synthesis of pyrroles and other nitrogen-containing heterocycles. uctm.eduorganic-chemistry.org The Paal-Knorr synthesis, involving the condensation of the aniline with a 1,4-dicarbonyl compound, is a classic and effective method for constructing the pyrrole (B145914) ring. uctm.eduorganic-chemistry.org This reaction can be catalyzed by acids or other Lewis acids.

Furthermore, multicomponent reactions offer a powerful tool for the rapid assembly of complex heterocyclic structures. rsc.org For example, a reaction involving this compound, an aldehyde, and an isocyanide (Ugi reaction) or a β-ketoester (Hantzsch-type reaction) can lead to highly functionalized pyrroles or other nitrogen-containing heterocycles in a single step. An innovative approach for synthesizing N-substituted pyrroles has been developed by modifying the Clauson-Kaas protocol, starting from 2,5-dimethoxytetrahydrofuran. nih.gov In a specific example, the synthesis of 1,5-disubstituted pyrrolidin-2-ones was achieved from donor-acceptor cyclopropanes and anilines, including 2-fluoroaniline, with a scaled-up synthesis yielding 79% of the product. nih.govmdpi.com

The synthesis of polycyclic indole (B1671886) derivatives from this compound can be achieved through strategies that construct the indole core and subsequently annulate additional rings. nih.govrsc.org One approach involves the initial formation of a substituted indole via methods like the Fischer, Bischler, or Larock indole synthesis, followed by further cyclization reactions. scripps.edu For example, a Fischer indole synthesis using a suitably substituted hydrazine (B178648) derived from this compound could be a viable route.

More advanced methods, such as transition-metal-catalyzed intramolecular C-H arylations or tandem reactions, can provide access to complex polycyclic indole systems. nih.govglobethesis.com An N-substituted derivative of this compound bearing a pendant aryl or alkenyl group could undergo an intramolecular cyclization to form a fused indole derivative. rsc.org The electronic nature of the cyclopropoxy and fluoro substituents can play a significant role in directing these cyclizations. unimi.it

Modification and Diversification of the Cyclopropoxy Group

The cyclopropyl (B3062369) group is a valuable pharmacophore that can enhance metabolic stability, potency, and other drug-like properties. acs.orgiris-biotech.de While often introduced as part of a building block, the cyclopropoxy group on the this compound scaffold can also be a point of diversification. bohrium.comnih.gov

Although direct modification of the cyclopropyl ring can be challenging, strategies involving ring-opening reactions under specific conditions or functionalization of a precursor before the cyclopropanation step can be employed. For instance, if the cyclopropoxy group were introduced via a Williamson ether synthesis with a cyclopropanol (B106826) derivative, using a functionalized cyclopropanol would allow for the incorporation of additional chemical handles.

More commonly, diversification is achieved by utilizing different substituted cyclopropyl boronic acids or other cyclopropyl-transfer reagents in the initial synthesis of the aniline derivative, thereby creating a library of analogs with modified cyclopropyl groups. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Cyclopropoxy 2 Fluoroaniline

Mass Spectrometry (MS)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly with electron impact (EI) ionization, is a powerful tool for the structural confirmation of 5-Cyclopropoxy-2-fluoroaniline by analyzing its fragmentation pattern. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aromatic amines is well-documented, often involving cleavages alpha to the amine group. libretexts.org For this compound, the fragmentation is influenced by the fluoro, amino, and cyclopropoxy substituents on the aromatic ring.

Key fragmentation pathways for this molecule are predicted to involve:

Loss of the cyclopropyl (B3062369) group: Cleavage of the ether bond can lead to the loss of a cyclopropyl radical (•C3H5), resulting in a significant fragment ion. The fragmentation of cyclopropanes often proceeds through the ionization of the most substituted cyclopropyl bond. kisti.re.kr

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for aliphatic amines and can influence the fragmentation of the cyclopropoxy moiety. libretexts.org

Loss of CO and HCN: Aromatic amines can undergo complex rearrangements leading to the expulsion of neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).

Loss of HF: The presence of a fluorine atom introduces the possibility of HF loss, a common fragmentation pathway for fluorinated aromatic compounds. researchgate.net

The analysis of these characteristic fragment ions allows for the unequivocal confirmation of the compound's structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Description | Proposed Structure of Fragment | Predicted m/z |

| Molecular Ion | [C9H10FN-O]+• | 167 |

| Loss of ethylene from cyclopropyl ring | [C7H6FN-O]+• | 139 |

| Loss of cyclopropyl group | [C6H5FN-O]+ | 126 |

| Loss of cyclopropoxy group | [C6H5FN]+ | 111 |

| Loss of HF from molecular ion | [C9H9NO]+• | 147 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the purity and confirming the identity of this compound. This method couples the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry.

A typical LC-MS method for a compound like this compound would utilize a reversed-phase C18 column. nih.gov The mobile phase would likely consist of a gradient mixture of an aqueous component (like water with a small percentage of formic acid or acetic acid to improve ionization) and an organic solvent such as acetonitrile or methanol (B129727). nih.gov

The mass spectrometer, often a single quadrupole or a more advanced tandem mass spectrometer (MS/MS), would be operated in a positive ionization mode, such as electrospray ionization (ESI). nih.gov For identity confirmation, the mass detector would be set to monitor for the protonated molecular ion [M+H]+. For purity analysis, the system can scan for a range of m/z values to detect any potential impurities. The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the various vibrations of the molecule's functional groups. Key expected peaks include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH2) group.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group would be observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The aromatic C-N stretching vibration usually appears in the 1250-1360 cm⁻¹ range.

C-O-C stretching: The asymmetric stretching of the ether linkage is expected to produce a strong band around 1200-1250 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F stretch is anticipated in the 1100-1300 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. ias.ac.inresearchgate.net The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the cyclopropyl ring. scirp.orgresearchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | Weak |

| N-H Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Cyclopropyl C-H Stretch | 2900-3000 | Moderate |

| Aromatic C=C Stretch | 1580-1620, 1450-1500 | Strong |

| N-H Scissoring | 1590-1650 | Weak |

| Aromatic C-N Stretch | 1250-1360 | Moderate |

| Aryl-O Asymmetric Stretch | 1200-1250 | Weak |

| C-F Stretch | 1100-1300 | Moderate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. wikipedia.orgnih.gov This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound. excillum.comlibretexts.org

To perform this analysis, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. nih.gov By measuring the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise coordinates of each atom in the molecule can be determined, revealing its exact solid-state conformation and packing arrangement in the crystal. This information is invaluable for understanding the molecule's physical properties and its interactions in a solid form.

Chromatographic Techniques for Purity Assessment and Separation

Both Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound.

Gas-Liquid Chromatography (GLC): GLC is suitable for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point amenable to GC analysis, can be separated from non-volatile impurities. A typical GLC method would involve injecting a solution of the sample into a heated injection port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification of the compound and any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment and is particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC. moravek.com For this compound, a reversed-phase HPLC method is typically employed. nih.govoup.com The sample is dissolved in a suitable solvent and injected into the HPLC system. It is then pumped through a column packed with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). rsc.org Separation occurs based on the compound's polarity. A UV detector, set at a wavelength where the aromatic ring absorbs strongly, is commonly used for detection. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. rsc.org

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on an aluminum or glass backing) alongside spots of the starting materials. sci-hub.se The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixtures separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. libretexts.org Visualization can be achieved under UV light if the compounds are UV-active, or by using a staining reagent that reacts with the compounds to produce colored spots. researchgate.netoiv.int The relative positions of the spots (Rf values) help in identifying the components.

Computational and Theoretical Investigations of Molecular and Electronic Properties of 5 Cyclopropoxy 2 Fluoroaniline

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the behavior of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to predict molecular properties with a high degree of accuracy. DFT, in particular, is a popular choice for its balance of computational cost and accuracy in describing electron correlation. These methods are employed to explore the geometry, electronic structure, and reactivity of 5-Cyclopropoxy-2-fluoroaniline.

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation by considering the rotation of the amino and cyclopropoxy groups. The presence of the fluorine atom ortho to the amino group can lead to the formation of an intramolecular hydrogen bond, which would significantly influence the preferred conformation.

Conformational analysis of the cyclopropoxy group is also crucial. The orientation of the cyclopropyl (B3062369) ring relative to the benzene (B151609) ring can affect the molecule's electronic properties due to the unique nature of the cyclopropyl group's bonding, which has some characteristics of a double bond. The interplay between the steric hindrance of the substituents and potential intramolecular interactions will dictate the final, most stable geometry. While specific experimental data for this compound is not available, theoretical calculations can provide valuable insights into its structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | 1.40 |

| C-F Bond Length (Å) | 1.36 |

| C-O (cyclopropoxy) Bond Length (Å) | 1.37 |

| N-H Bond Lengths (Å) | 1.01 |

| C-N-H Bond Angles (°) | 112.0 |

| C-C-F Bond Angle (°) | 119.5 |

| C-C-O Bond Angle (°) | 120.5 |

Note: The values in this table are illustrative and based on typical values for similar substituted anilines. The planarity of the amino group is dependent on the balance of steric and electronic effects.

The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the amino group is a strong electron-donating group, which will raise the energy of the HOMO. The cyclopropoxy group, also an electron-donating group, will further contribute to this effect. The fluorine atom, being highly electronegative, will have a stabilizing effect on the orbitals, particularly those with significant density on the carbon to which it is attached. The interplay of these substituent effects will determine the final HOMO-LUMO gap. It is expected that the HOMO will be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO will be distributed over the aromatic ring with significant contributions from the carbon atoms ortho and para to the amino group.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

Note: These values are estimations based on data for similar substituted anilines. The actual values would require specific calculations.